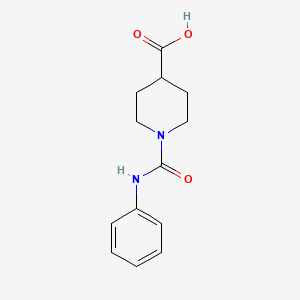

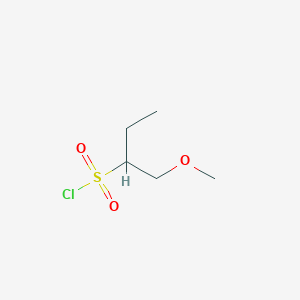

![molecular formula C17H12ClN3OS2 B2431745 5-(3-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941880-95-1](/img/structure/B2431745.png)

5-(3-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While the exact synthesis process for this specific compound is not available, a general method for synthesizing thiazolo[4,5-d]pyrimidines involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Applications De Recherche Scientifique

Antimicrobial Agents

This compound has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to cell death. Research has indicated its effectiveness against a range of bacterial strains, making it a promising candidate for developing new antibiotics .

Anticancer Research

The compound has been studied for its anticancer properties. It has demonstrated the ability to inhibit the growth of certain cancer cell lines by inducing apoptosis (programmed cell death). This makes it a potential candidate for the development of new chemotherapeutic agents .

Anti-inflammatory Applications

Research has shown that this compound can act as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines, which are molecules that promote inflammation in the body. This property could be useful in treating inflammatory diseases such as arthritis .

Environmental Sensors

Research has shown that this compound can be used in the development of environmental sensors. Its sensitivity to certain environmental pollutants makes it useful for detecting and monitoring these substances in the environment. This application is important for environmental protection and pollution control.

These applications highlight the versatility and potential of “5-(3-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one” in various fields of scientific research. If you have any specific area you would like to delve deeper into, feel free to let me know!

Research on antimicrobial properties. Studies on anticancer effects. Anti-inflammatory research. : Neuroprotective studies. : Photovoltaic material applications. : Use as fluorescent probes. : Role as catalysts in organic synthesis. : Development of environmental sensors.

Mécanisme D'action

Target of Action

Thiazolo[5,4-d]thiazole derivatives have been reported to show promising properties in the field of organic electronics , suggesting that they may interact with electronic systems or pathways.

Mode of Action

Thiazolo[5,4-d]thiazole compounds are known for their high oxidative stability and rigid planar structure, enabling efficient intermolecular π–π overlap . This suggests that the compound may interact with its targets through π–π interactions, affecting the electronic properties of the system.

Biochemical Pathways

Thiazolo[5,4-d]thiazole compounds have been used in photocatalysis , indicating that they may influence light-dependent reactions or pathways.

Result of Action

Given its potential role in photocatalysis , it may influence the generation of reactive oxygen species or other photochemical reactions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the photocatalytic activity of similar compounds has been shown to be influenced by light intensity and wavelength . Additionally, the compound’s stability and activity may be affected by pH, temperature, and the presence of other chemical species in the environment.

Propriétés

IUPAC Name |

5-[(3-chlorophenyl)methyl]-2-methyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3OS2/c1-10-19-15-16(24-10)14(13-6-3-7-23-13)20-21(17(15)22)9-11-4-2-5-12(18)8-11/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUONSTWALAUCSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC(=CC=C3)Cl)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2431664.png)

![N-(1-cyanocycloheptyl)-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2431666.png)

![2-(2,3-Dihydroxypropyl)-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2431669.png)

![2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2431675.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2431677.png)

![N-(2,4-difluorophenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2431684.png)